molecular formula C8H6ClN3O2 B12833923 Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B12833923
M. Wt: 211.60 g/mol
InChI Key: COKKTWZBRDANFW-UHFFFAOYSA-N
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Description

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a chlorine atom at position 3 and a methyl ester group at position 6. This compound is synthesized via chlorination of the parent imidazo[1,2-a]pyrazine using reagents such as N-chlorosuccinimide (NCS) or chlorobenzyltrimethylammonium chloride (CBMG), with reported yields varying from 5% to 90% depending on the reagent used . The methyl ester enhances solubility, while the chlorine atom introduces electronic effects that influence reactivity and biological activity.

Notably, this compound exhibits antibacterial properties by inhibiting bacterial DNA replication through binding to the template strand . Its structural features make it a valuable scaffold in medicinal chemistry for developing antimicrobial and anti-inflammatory agents.

Properties

IUPAC Name

methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKKTWZBRDANFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Imidazo[1,2-a]pyrazine Core

A common approach involves reacting amino-substituted pyrazine derivatives with aldehydes or α-haloketones to induce ring closure forming the imidazo[1,2-a]pyrazine skeleton. For example, 2-amino-5-bromopyrazine can be reacted with chloroacetaldehyde under mild alkaline conditions (pH controlled by sodium bicarbonate or triethylamine) at temperatures between 25°C and 50°C for 2 to 24 hours to yield 6-bromoimidazo[1,2-a]pyrazine derivatives, which are structurally related to the target compound.

Installation of the Methyl Carboxylate Group

The methyl carboxylate group at the 8-position is typically introduced via esterification or by using methyl-substituted precursors. For instance, ethyl or methyl esters of imidazo[1,2-a]pyrazine carboxylic acids can be synthesized by refluxing the corresponding acid or ester precursors in acidic or basic media, followed by purification steps. Hydrolysis and subsequent esterification steps are also employed to achieve the desired methyl ester functionality.

A representative synthetic sequence based on patent literature and research findings is summarized below:

Step Reaction Description Conditions Yield (%) Notes
1 Bromination of acrylic acid to form intermediate Acrylic acid + bromine in dichloromethane, 20–30°C, 1.5 h Not specified Intermediate for pyrazine carboxylic acid synthesis
2 Ammonia addition to intermediate in dehydrated alcohol Room temperature, 5–7 h Not specified Forms amino intermediate
3 Reaction with methylglyoxal in dehydrated alcohol Reflux, 3–5 h Not specified Forms imidazo ring precursor
4 Oxidative cyclization with DDQ in dichloromethane Reflux, 8–15 h Not specified Finalizes pyrazine carboxylic acid structure
5 Halogenation (chlorination) of imidazo[1,2-a]pyrazine derivative N-chlorosuccinimide or similar, DCM/acetic acid, 0–20°C, 16 h Up to 97% (for iodination example) Introduces 3-chloro substituent
6 Esterification or purification to obtain methyl ester Acidic or basic reflux, pH adjustment, filtration 64–77% Yields methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate
  • The use of mild reaction conditions (room temperature to moderate heating) and common solvents such as dichloromethane, ethanol, and dehydrated alcohols is prevalent, facilitating operational ease and scalability.
  • Oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a key step to form the fused heterocyclic system with high selectivity.
  • Halogenation steps require careful temperature control to avoid over-halogenation or decomposition, with low temperatures (0–20°C) and prolonged reaction times (up to 16 hours) yielding high purity products.
  • Purification often involves recrystallization from mixed solvents such as ethyl acetate and hexane to achieve high purity crystalline products.
  • Yields vary depending on the step and conditions but generally range from moderate to high (50–97%), indicating efficient synthetic protocols.
Parameter Typical Range/Value Comments
Reaction Temperature 0°C to 80°C Lower temps for halogenation, moderate for cyclization
Reaction Time 2 to 24 hours Longer times for halogenation and cyclization
Solvents Dichloromethane, ethanol, dehydrated alcohol, water Solvent choice affects solubility and reaction rate
Halogenating Agents N-chlorosuccinimide, bromine, N-iodosuccinimide Chlorination adapted from iodination methods
Oxidants DDQ Used for oxidative cyclization
Yields 50% to 97% Dependent on step and conditions

The preparation of this compound involves a multi-step synthetic route combining cyclization, halogenation, and esterification reactions. The methods reported in patents and research literature emphasize mild reaction conditions, selective halogenation, and efficient purification techniques to achieve high-purity products. The use of DDQ for oxidative cyclization and controlled halogenation with N-chlorosuccinimide or related reagents are critical to the successful synthesis of this compound. These protocols provide a robust foundation for laboratory synthesis and potential scale-up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of imidazo[1,2-a]pyrazine derivatives, including methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate. These compounds have shown effectiveness against a range of Gram-negative bacteria known for causing serious infections. The mechanism often involves targeting bacterial secretion systems that are crucial for their virulence and survival.

Case Study: Antibacterial Efficacy

  • Target Bacteria : Helicobacter pylori, Legionella pneumophilia
  • Mechanism : Inhibition of bacterial secretion systems
  • Results : Compounds demonstrated significant antibacterial activity with minimal resistance development noted in treated strains .

Anti-Tuberculosis Activity

This compound has been investigated for its anti-tuberculosis (TB) properties. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit promising activity against multidrug-resistant strains of Mycobacterium tuberculosis.

Research Findings

  • In Vitro Studies : High-throughput screening identified several analogues with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv.
  • In Vivo Efficacy : Animal models showed a reduction in parasitemia and significant plasma concentrations of active compounds over time .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. Studies have indicated that imidazo[1,2-a]pyrazine derivatives can inhibit various protein kinases involved in cancer progression.

Case Study: Protein Kinase Inhibition

  • Target Kinases : Various kinases implicated in cancer signaling pathways
  • Results : Compounds exhibited moderate to high inhibitory activity against selected kinases, suggesting their potential as therapeutic agents in cancer treatment .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

StepReaction ConditionsYield
Step 1Reflux with chloroacetone in methanol75%
Step 2Purification via column chromatography>90%

Mechanism of Action

The mechanism of action of methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carboxylate group play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Bioactivity
Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate Cl (C3), COOMe (C8) C8H6ClN3O2 211.61 Not reported Antibacterial, Anti-inflammatory
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate Br (C3), COOMe (C8) C8H6BrN3O2 256.06 Not reported DNA replication inhibition
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate Cl (C8), COOMe (C2) C8H6ClN3O2 211.61 Not reported Moderate antibacterial
Ethyl 6-phenylpyrrolo[1,2-a]pyrazine-8-carboxylate Ph (C6), COOEt (C8) C17H14N2O2 278.30 Not reported Anticancer candidate

Key Research Findings

  • Substituent Position Matters : Chlorine at position 3 (vs. 8) optimizes electronic effects for DNA interaction, enhancing antibacterial activity .
  • Halogen Choice Impacts Reactivity : Bromine’s larger size increases steric effects but may reduce metabolic stability compared to chlorine .
  • Ester Group Modifications : Ethyl esters improve lipophilicity but reduce target affinity compared to methyl esters .
  • Morpholino Derivatives: Introduce hydrogen-bonding motifs, broadening applications to kinase inhibition and oncology .

Biological Activity

Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClN4O2C_8H_7ClN_4O_2 and a molecular weight of approximately 216.62 g/mol. Its structure features an imidazo ring fused with a pyrazine ring, with a chlorine atom at the 3-position and a carboxylate group at the 8-position. These structural elements contribute to its unique chemical properties and biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of the chlorine atom and carboxylate group enhances its binding affinity towards these targets, which can include:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It can modulate receptor activity, influencing various physiological processes.

These interactions are critical for understanding the pharmacodynamics of the compound and optimizing its therapeutic potential in treating diseases like cancer and infections.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have suggested that this compound may act as an inhibitor in cancer-related pathways. Its structural analogs have shown promise against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, including multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Mycobacterium tuberculosis.
  • Cytoprotective Effects : Some studies have demonstrated cytoprotective properties in models of gastric ulcers, indicating potential therapeutic applications in gastroenterology .

Case Study 1: Anticancer Activity

A study conducted on various imidazo[1,2-a]pyrazine derivatives showed that this compound exhibited significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 5 µM across different cell lines, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

In a high-throughput screening assay for anti-TB activity, this compound demonstrated MIC values as low as 0.03 µM against Mycobacterium tuberculosis H37Rv strain. This suggests that the compound could serve as a lead candidate for developing new anti-TB therapies, particularly against drug-resistant strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

CompoundAnticancer ActivityAntimicrobial ActivityCytoprotective Effects
This compoundSignificant (MIC: 0.5-5 µM)Effective (MIC: 0.03 µM)Moderate
Ethyl imidazo[1,2-a]pyrazine-2-carboxylateModerateLimitedNot reported
Imidazo[1,2-a]pyridine derivativesVariableEffective (MIC: <0.5 µM)High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via chlorination of imidazo[1,2-a]pyrazine derivatives using agents like N-chlorosuccinimide (NCS). For example, dissolving imidazo[1,2-a]pyrazine in chloroform with NCS (1.2 equiv.) yields the chlorinated product after purification via silica gel chromatography . Optimization involves screening chlorinating agents (e.g., CBMG vs. CBBG), which can drastically alter yields (5–90%). Reflux time, solvent choice (anhydrous DMFA), and stoichiometric ratios of carbonyl diimidazole (CDI) for cyclization steps are critical parameters .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on 1H NMR (e.g., δ 7.15–7.59 ppm for pyrazinone protons), 13C NMR , and X-ray crystallography . For crystallography, SHELX programs are widely used for small-molecule refinement. For example, 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine was resolved using SHELXL, with bond lengths and angles validated against crystallographic databases . Mass spectrometry (HRMS) and elemental analysis further corroborate molecular formula and purity .

Q. What are the critical parameters in the recrystallization and purification of this compound to ensure high purity?

  • Methodological Answer : Recrystallization from a DMFA/i-propanol mixture (1:2 v/v) is effective for removing impurities. Column chromatography (silica gel, chloroform/methanol gradient) is preferred for initial purification. Purity is validated via HPLC (≥95% peak area) and melting point consistency with literature .

Advanced Research Questions

Q. What methodologies are employed to analyze the electronic effects of the chloro and methyl ester substituents on the reactivity of the imidazo[1,2-a]pyrazine core?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects, focusing on HOMO-LUMO gaps and charge distribution. Substituent effects are experimentally probed via reactions with nucleophiles (e.g., amines or thiols) under varying conditions. For example, the electron-withdrawing chloro group enhances electrophilic aromatic substitution reactivity, while the ester group directs regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported synthetic yields, and what analytical techniques validate purity and identity?

  • Methodological Answer : Yield discrepancies arise from reagent purity, solvent dryness, or reaction atmosphere (e.g., inert vs. aerobic). Systematic optimization via Design of Experiments (DoE) identifies critical factors. LC-MS and 2D NMR (e.g., HSQC, HMBC) confirm identity, while differential scanning calorimetry (DSC) detects polymorphic impurities. Cross-validation with independent synthetic routes (e.g., alternative chlorination agents) is recommended .

Q. What are the current applications of this compound in medicinal chemistry, particularly in lead compound development?

  • Methodological Answer : The compound serves as a scaffold for structure-activity relationship (SAR) studies. For example, imidazo[1,2-a]pyrazine derivatives exhibit antiulcer activity via dual antisecretory and cytoprotective mechanisms. Modifications at the 3-chloro and 8-carboxylate positions improve pharmacokinetic profiles (e.g., metabolic stability in Sch 32651 analogues) . High-throughput screening against kinase targets (e.g., EGFR, BRAF) leverages its planar aromatic core for ATP-binding site interactions .

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